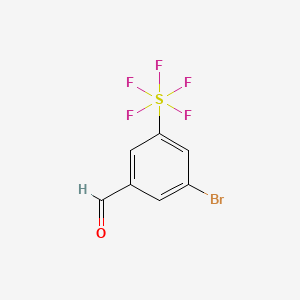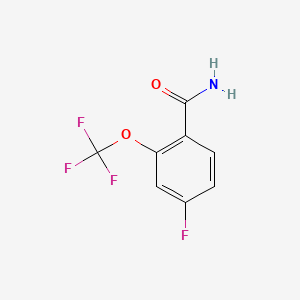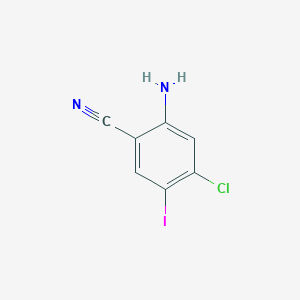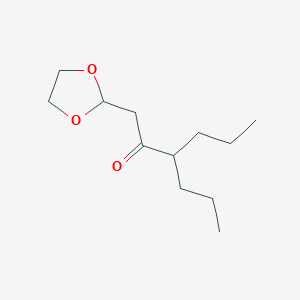
4-溴-2-甲基喹唑啉
描述
4-Bromo-2-methylquinazoline (BMQ) is an organic compound with a molecular weight of 223.07 g/mol . It has broad applications in various fields of research and industry.
Synthesis Analysis
Quinazoline derivatives, including 4-Bromo-2-methylquinazoline, have drawn attention due to their significant biological activities . The synthesis methods are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-methylquinazoline is C9H7BrN2 . More detailed structural analysis may require specific computational chemistry techniques which are not within my current capabilities.Physical and Chemical Properties Analysis
4-Bromo-2-methylquinazoline is a solid at room temperature . The storage temperature is -20°C .科学研究应用
生物活性分子的合成
4-溴-2-甲基喹唑啉: 用于合成各种生物活性分子。 它作为构建具有分子多样性化合物的关键中间体,特别是在喹啉的C4位 。这对开发具有靶向生物活性的药物至关重要。
药理学研究
在药理学中,4-溴-2-甲基喹唑啉衍生物表现出广泛的活性。 它们因其作为镇痛剂、抗炎剂、降压剂和抗癌剂的潜力而被研究 。该化合物在药物设计和构效关系研究中的多功能性使其成为药物化学中的宝贵资产。
有机合成方法
该化合物在有机合成中具有重要意义,为构建生物和药学活性喹啉类似物提供了一条途径。 它是药物发现中先导化合物的关键支架,在合成有机化学领域发挥着重要作用 。
药物化学
4-溴-2-甲基喹唑啉: 在新疗法的开发中发挥作用。 其衍生物用于研究与生物靶标的相互作用,这对于发现具有改进的疗效和减少副作用的新药至关重要 。
生物化学应用
在生物化学中,该化合物是旨在了解小分子与生物系统相互作用的研究的一部分。 它用于合成衍生物,然后测试其各种生物化学活性,包括酶抑制和受体结合 。
工业应用
在工业上,4-溴-2-甲基喹唑啉可作为化学合成的构建块,有助于生产用于不同部门的各种化合物,包括制药和农用化学品 。
环境应用
虽然关于4-溴-2-甲基喹唑啉在环境科学中的直接应用没有广泛记录,但相关的喹唑啉衍生物因其在环境修复中的潜力而被探索,例如在污染物的吸附和催化中 。
纳米技术和纳米修复
喹唑啉衍生物,包括4-溴-2-甲基喹唑啉,可能在纳米技术中用于环境清理。 它们的表面积高和反应性可用于开发用于水、土壤和空气处理的纳米材料 。
作用机制
Target of Action
Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of quinazoline derivatives can also vary widely. For example, some quinazoline derivatives used in cancer treatment work by inhibiting tyrosine kinases, enzymes that are often overactive in cancer cells .
Biochemical Pathways
Quinazoline derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, if a quinazoline derivative targets a tyrosine kinase, it could affect pathways related to cell growth and proliferation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinazoline derivatives can vary based on their specific structures. Some quinazoline derivatives are known to have good oral bioavailability .
Result of Action
The result of a quinazoline derivative’s action will depend on its specific target and mode of action. For example, a quinazoline derivative that inhibits a tyrosine kinase could potentially slow the growth of cancer cells .
Action Environment
The action of quinazoline derivatives can be influenced by various environmental factors, such as pH and the presence of other substances that can interact with the compound .
生化分析
Biochemical Properties
4-Bromo-2-methylquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 4-Bromo-2-methylquinazoline can bind to DNA, interfering with the replication and transcription processes, which is particularly relevant in its anti-cancer activity .
Cellular Effects
The effects of 4-Bromo-2-methylquinazoline on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 4-Bromo-2-methylquinazoline has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest. Furthermore, 4-Bromo-2-methylquinazoline can alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell proliferation .
Molecular Mechanism
At the molecular level, 4-Bromo-2-methylquinazoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and DNA, altering their activity. The binding of 4-Bromo-2-methylquinazoline to kinases results in the inhibition of their enzymatic activity, which can disrupt various signaling pathways. Additionally, its interaction with DNA can lead to the inhibition of DNA replication and transcription, ultimately affecting gene expression. These molecular interactions contribute to the compound’s anti-cancer and anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-methylquinazoline have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-methylquinazoline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term exposure to 4-Bromo-2-methylquinazoline has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-methylquinazoline vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, 4-Bromo-2-methylquinazoline can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
4-Bromo-2-methylquinazoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 4-Bromo-2-methylquinazoline is essential for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 4-Bromo-2-methylquinazoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of 4-Bromo-2-methylquinazoline to target tissues, enhancing its therapeutic effects. The localization and accumulation of 4-Bromo-2-methylquinazoline within cells are critical factors that determine its biological activity .
Subcellular Localization
4-Bromo-2-methylquinazoline exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-2-methylquinazoline may localize to the nucleus, where it interacts with DNA and affects gene expression. Alternatively, it may accumulate in the cytoplasm, where it interacts with kinases and other signaling molecules. The subcellular localization of 4-Bromo-2-methylquinazoline is a key determinant of its biochemical properties and therapeutic potential .
属性
IUPAC Name |
4-bromo-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCATIPCMQVWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444576.png)










